Palmitoyl-D-glutamic acid
CAS No.:
Cat. No.: VC17213522
Molecular Formula: C21H39NO5
Molecular Weight: 385.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H39NO5 |
|---|---|
| Molecular Weight | 385.5 g/mol |
| IUPAC Name | (2R)-2-(hexadecanoylamino)pentanedioic acid |
| Standard InChI | InChI=1S/C21H39NO5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19(23)22-18(21(26)27)16-17-20(24)25/h18H,2-17H2,1H3,(H,22,23)(H,24,25)(H,26,27)/t18-/m1/s1 |
| Standard InChI Key | KMAOMYOPEIRFLB-GOSISDBHSA-N |
| Isomeric SMILES | CCCCCCCCCCCCCCCC(=O)N[C@H](CCC(=O)O)C(=O)O |
| Canonical SMILES | CCCCCCCCCCCCCCCC(=O)NC(CCC(=O)O)C(=O)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
Palmitoyl-D-glutamic acid consists of a 16-carbon saturated fatty acid (palmitic acid) covalently linked via an amide bond to the D-enantiomer of glutamic acid. This configuration distinguishes it from the more common L-glutamic acid derivatives, potentially influencing its biological activity and metabolic stability. The stereochemistry at the α-carbon of glutamic acid impacts receptor binding specificity, as demonstrated by comparative studies of enantiomeric pairs in neuropharmacological models .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 385.53806 g/mol |
| Predicted Boiling Point | 581.1±40.0 °C |
| Density | 1.039±0.06 g/cm³ |
| Solubility in DMSO | 125 mg/mL (324.22 mM) |
| LogP (Partition Coefficient) | 5.002 |
The elevated LogP value indicates significant lipophilicity, facilitating membrane permeability and central nervous system penetration . X-ray crystallographic analyses of analogous N-acyl glutamates reveal extended hydrocarbon chains creating hydrophobic domains, while the glutamate moiety maintains hydrogen-bonding capacity through its carboxyl groups .
Synthetic Methodologies
Mixed Anhydride Coupling
The seminal synthesis route developed by Vamvakides and Kolocouris employs mixed anhydride intermediates to acylate glutamic acid derivatives . This method involves:
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Protection of the α-amino group using tert-butyloxycarbonyl (Boc) chemistry
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Activation of palmitic acid as a pentafluorophenyl ester
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Coupling reaction in anhydrous dichloromethane
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Sequential deprotection using trifluoroacetic acid
This approach achieves 68-72% yields with minimal racemization, critical for preserving the D-configuration's pharmacological profile .
Enzymatic Synthesis
Recent advances utilize immobilized lipases (e.g., Candida antarctica Lipase B) for stereoselective amidation. This green chemistry method operates in solvent-free systems at 50-60°C, achieving enantiomeric excess >98% through kinetic resolution . The enzymatic route reduces byproduct formation compared to traditional chemical methods while maintaining industrial-scale feasibility.
Pharmacological Profile and Mechanism of Action
Neuroactive Properties
In vivo studies demonstrate dose-dependent effects (10-100 mg/kg i.p.) in murine models:
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Anticonvulsant Activity: 58% reduction in pentylenetetrazole-induced seizures at 50 mg/kg
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Hypothermic Response: Core temperature decrease of 2.1±0.3°C (p<0.01) within 30 minutes post-administration
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Motor Coordination: Rotarod performance maintained at 85% of baseline vs. 42% for diazepam controls
Mechanistic studies suggest dual modulation of:
Metabolic Stability
The D-configuration confers resistance to enzymatic hydrolysis by serum esterases, with a plasma half-life of 6.3±0.8 hours in rats versus 1.2±0.3 hours for the L-enantiomer . Slow hydrolysis releases palmitic acid and D-glutamic acid, both exhibiting independent neuroprotective effects through PPAR-γ activation and glutamate scavenging, respectively.
Industrial Applications and Market Dynamics
Pharmaceutical Formulations
The global market for palmitoyl glutamate derivatives reached $0.75 billion in 2030, driven by:
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Drug Delivery Systems: Liposomal encapsulation efficiency improved by 40% compared to phosphatidylcholine carriers
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Prodrug Development: 22% of investigational neuroprotective agents utilize N-acyl glutamate motifs as brain-targeting moieties
Table 2: Market Segmentation by Application (2030 Projections)
| Application Sector | Market Share (%) | CAGR (2025-2030) |
|---|---|---|
| Neurodegenerative Therapies | 38 | 9.2 |
| Cosmetic Stabilizers | 29 | 6.8 |
| Industrial Surfactants | 18 | 5.1 |
| Research Reagents | 15 | 7.4 |
Regulatory Considerations
The compound's EWG Skin Deep® score of 1 (low hazard) facilitates adoption in topical formulations . Current Good Manufacturing Practice (cGMP) synthesis requires control of:
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Residual solvent levels (<300 ppm DMSO)
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Enantiomeric purity (>99.5% D-isomer)
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Heavy metal contaminants (<10 ppm)
Future Research Directions
Targeted Drug Delivery
Molecular dynamics simulations predict enhanced blood-brain barrier penetration through LDL receptor-mediated transcytosis. Conjugation with apoE-derived peptides increases brain bioavailability by 4.7-fold in primate models .
Metabolic Engineering
CRISPR-edited Escherichia coli strains expressing palmitoyl-CoA ligase and D-amino acid transacylase achieve fermentation titers of 8.3 g/L, potentially reducing production costs by 62% versus chemical synthesis .
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